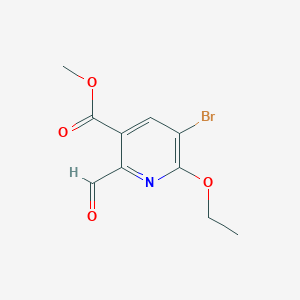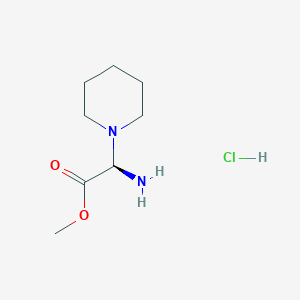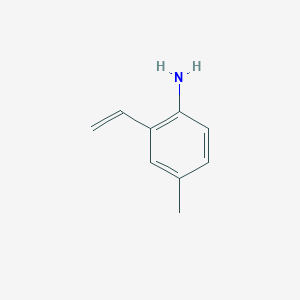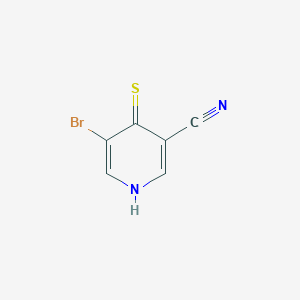![molecular formula C12H16N2 B13011817 N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is a compound that features a bicyclic structure fused with a pyridine ring. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyridine derivative under specific conditions. One common method involves the use of a Grignard reagent, where an appropriately substituted bromobenzene is reacted with magnesium to form the Grignard reagent, which is then reacted with norcamphor to yield the desired alcohol . This alcohol can then be further reacted with an alkyl halide to form the target compound .
Análisis De Reacciones Químicas
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. By binding to these receptors, the compound can modulate the flow of ions across the cell membrane, thereby influencing neuronal activity and potentially providing therapeutic benefits in neurodegenerative diseases .
Comparación Con Compuestos Similares
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: A compound with similar structural features and potential therapeutic applications.
The uniqueness of this compound lies in its specific bicyclic structure fused with a pyridine ring, which imparts distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)pyridin-3-amine |
InChI |
InChI=1S/C12H16N2/c1-2-11(8-13-5-1)14-12-7-9-3-4-10(12)6-9/h1-2,5,8-10,12,14H,3-4,6-7H2 |
Clave InChI |
QKISGKFQADQVQF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)
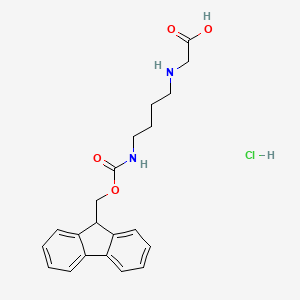
![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
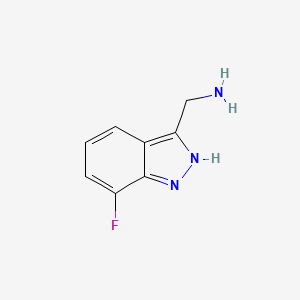
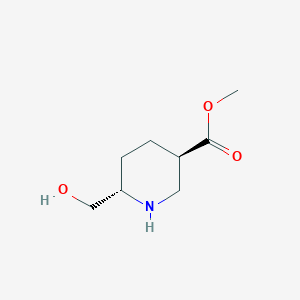
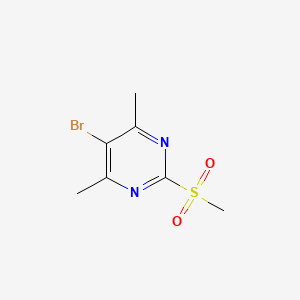
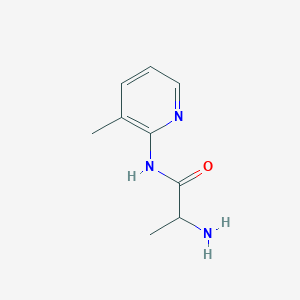
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)

